Ethyl 2-(4-chlorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate
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Overview
Description
Ethyl 2-(4-chlorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate is a synthetic organic compound that belongs to the class of esters It features a chlorophenyl group, an oxazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the chlorophenyl group.
Reduction: Reduction reactions might target the ester functional group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, particularly in drug design and development.
Industry: Applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and chlorophenyl group could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate
- Ethyl 2-(4-fluorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate
- Ethyl 2-(4-methylphenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate
Uniqueness
Ethyl 2-(4-chlorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the oxazole ring and ester functional group also contributes to its distinct properties.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-4-22-16(21)13(11-5-7-12(17)8-6-11)19-15(20)14-9(2)18-10(3)23-14/h5-8,13H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFAXWCDCMARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)NC(=O)C2=C(N=C(O2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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